(1E)-N'-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide
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Overview
Description
(1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide is a synthetic organic compound that features a pyrazole ring, a hydroxy group, and an imidamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the butanimidamide moiety: This step involves the reaction of the pyrazole derivative with an appropriate butanimidamide precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the imidamide moiety to an amine.
Substitution: The pyrazole ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanamide: Similar structure but lacks the imidamide moiety.
(1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimine: Similar structure but contains an imine instead of an imidamide.
Uniqueness
The uniqueness of (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-4-10-12(5-6)7(2)3-8(9)11-13/h4-5,7,13H,3H2,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZZMSSWXOTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)C(C)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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